molecular formula C11H9ClN2 B8649607 4-Chloro-5-methyl-6-phenylpyrimidine

4-Chloro-5-methyl-6-phenylpyrimidine

Cat. No.: B8649607
M. Wt: 204.65 g/mol
InChI Key: JXXFPVBMCMWXBN-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-phenylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-6-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methyl-6-phenyl-2,4-dihydropyrimidine with an oxidizing agent to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-5-methyl-6-phenylpyrimidine can be compared with other pyrimidine derivatives:

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-5-methyl-6-phenylpyrimidine

InChI

InChI=1S/C11H9ClN2/c1-8-10(13-7-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

JXXFPVBMCMWXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a recovery flask equipped with a reflux pipe, 4.9 g of 4,6-dichloro-5-methylpyrimidine, 3.7 g of phenylboronic acid, 2.3 mL of PCy3, 20 g of cesium carbonate, 0.41 g of Pd2(dba)3, and 40 mL of dioxane were put, and the air in the flask was replaced by argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 300 W) for 100 minutes. The solvent of this solution was distilled off, and then the obtained residue was purified by flash column chromatography (silica gel) using a mixed solvent of dichloromethane and hexane as a developing solvent in a volume ratio of 7:3, to give 4-chloro-5-methyl-6-phenylpyrimidine (yellow oily substance, 37% in yield). Note that the irradiation with microwaves was performed using a microwave synthesis system (MicroSYNTH, manufactured by Milestone General K.K.). The synthesis scheme of Step 1 is shown by (a-3).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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